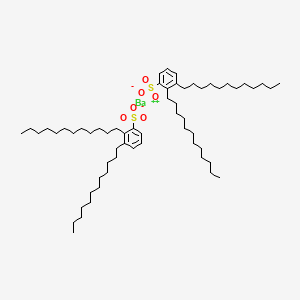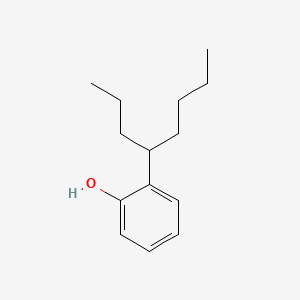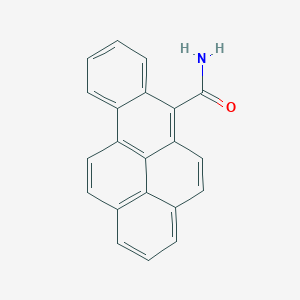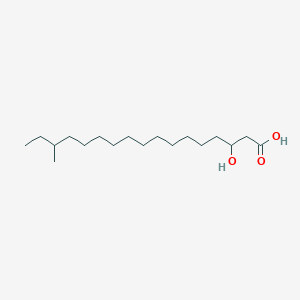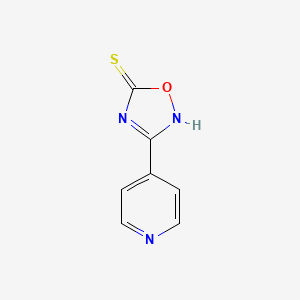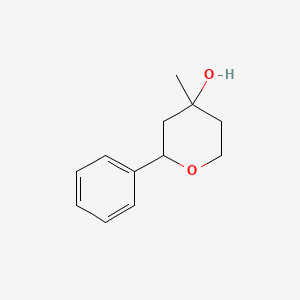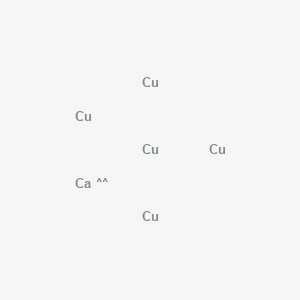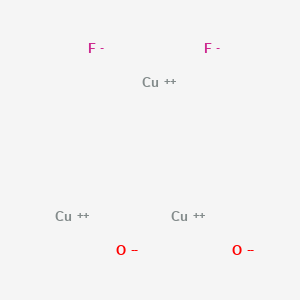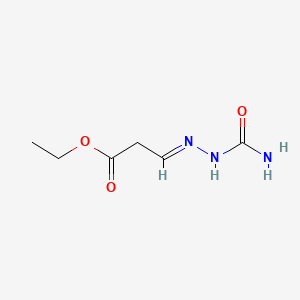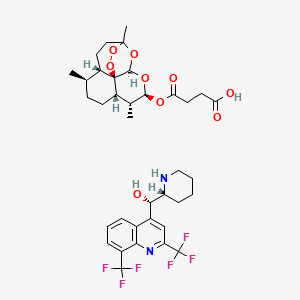
Artekin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artequin is a combination medication used to treat malaria. It consists of two active ingredients: artesunate and mefloquine. Artesunate is a derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua), while mefloquine is a synthetic antimalarial agent. This combination is particularly effective against multidrug-resistant Plasmodium falciparum malaria .
準備方法
Synthetic Routes and Reaction Conditions
Artesunate: Artesunate is synthesized from dihydroartemisinin, which is derived from artemisinin.
Mefloquine: Mefloquine is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline.
Industrial Production Methods
Industrial production of Artequin involves the large-scale synthesis of both artesunate and mefloquine, followed by their combination in fixed-dose formulations. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
化学反応の分析
Types of Reactions
Oxidation: Artesunate can undergo oxidation to form dihydroartemisinin and other derivatives.
Reduction: Mefloquine can be reduced to its corresponding alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
Artesunate: The major products of artesunate reactions include dihydroartemisinin and other artemisinin derivatives.
Mefloquine: The major products of mefloquine reactions include its alcohol derivative and other quinoline compounds.
科学的研究の応用
Artequin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of artemisinin derivatives and quinoline compounds.
Biology: Employed in studies investigating the life cycle and drug resistance mechanisms of Plasmodium falciparum.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating malaria, especially in regions with high drug resistance
Industry: Used in the development of new antimalarial drugs and combination therapies.
作用機序
Artequin exerts its antimalarial effects through the following mechanisms:
類似化合物との比較
Artequin is compared with other antimalarial combinations such as:
Artemether-lumefantrine: Both combinations are effective against multidrug-resistant malaria, but Artequin has a longer half-life, providing prolonged protection.
Artesunate-amodiaquine: Similar in efficacy, but Artequin is preferred in areas with high resistance to amodiaquine.
Dihydroartemisinin-piperaquine: Artequin and dihydroartemisinin-piperaquine are both highly effective, but the latter has a better pharmacokinetic profile due to the long half-life of piperaquine.
Similar Compounds
- Artemether-lumefantrine
- Artesunate-amodiaquine
- Dihydroartemisinin-piperaquine
特性
CAS番号 |
497968-03-3 |
|---|---|
分子式 |
C36H44F6N2O9 |
分子量 |
762.7 g/mol |
IUPAC名 |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |
InChIキー |
LHRJCEIKDHGLPS-JKGRWLOQSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




